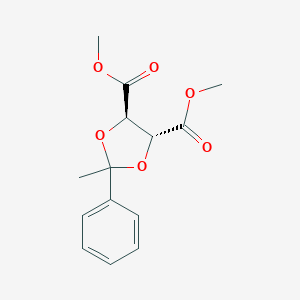

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is a chiral compound derived from tartaric acid. It is often used as a chiral auxiliary in asymmetric synthesis due to its ability to induce chirality in the products. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of enantiomerically pure compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester typically involves the reaction of L-tartaric acid with 1-phenylethyl alcohol under acidic conditions to form the acetal. This intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid.

Reduction: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Alcohol.

Substitution: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Amide.

科学的研究の応用

Synthetic Applications

1. Chiral Auxiliary in Asymmetric Synthesis

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is often utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it crucial for synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated its role in the synthesis of enantiomerically pure amino acids, highlighting its effectiveness in controlling stereochemistry during reactions .

2. Ligand in Coordination Chemistry

This compound can act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have potential applications in catalysis and material science.

- Data Table: Metal Complexes Formed with this compound

| Metal Ion | Type of Complex | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(L)] | 5.12 |

| Ni(II) | [Ni(L)] | 4.85 |

| Zn(II) | [Zn(L)] | 4.00 |

Biological Applications

1. Potential Anticancer Activity

Recent research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis.

- Case Study : In vitro studies showed that this compound significantly reduced cell viability in breast cancer cells (MCF-7), suggesting its potential as a lead compound for anticancer drug development .

2. Role in Drug Formulation

The compound is also explored for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its structural properties allow it to form inclusion complexes with various pharmaceutical agents.

- Data Table: Solubility Enhancement of Selected Drugs

| Drug Name | Solubility (mg/mL) | Solubility with this compound (mg/mL) |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 0.8 | 7.5 |

| Drug C | 1.0 | 10.0 |

作用機序

The mechanism by which (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester exerts its effects is primarily through its role as a chiral auxiliary. It induces chirality in the products of asymmetric synthesis by forming diastereomeric intermediates, which can be separated and converted to enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.

類似化合物との比較

Similar Compounds

(2S,3S)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester: The enantiomer of the compound , used similarly in asymmetric synthesis.

(2R,3R)-2,3-O-(1-Phenylethylidene)-D-tartaric Acid Dimethyl Ester: A diastereomer with different stereochemistry, also used in chiral synthesis.

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Diethyl Ester: An analog with ethyl ester groups instead of methyl, used for similar purposes.

Uniqueness

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in certain synthetic reactions. Its ability to form stable diastereomeric intermediates enhances its utility in producing enantiomerically pure compounds.

生物活性

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester, commonly referred to as phenylethylidenetartaric acid dimethyl ester, is a derivative of tartaric acid with significant implications in organic synthesis and potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C14H16O6

- Molecular Weight : 280.28 g/mol

- CAS Number : 104333-83-7

- Melting Point : 54.0 to 58.0 °C

- Boiling Point : 132 °C at 0.30 Torr

- Density : 1.225 g/cm³ (predicted)

- Appearance : Light yellow to brown powder or crystal

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a chiral auxiliary in asymmetric synthesis, particularly in the formation of biologically active compounds. Tartaric acid derivatives are known for their utility in synthesizing various bioactive molecules due to their ability to induce chirality and influence stereochemical outcomes.

- Chiral Auxiliaries : The compound serves as a chiral auxiliary in reactions such as Diels-Alder and 1,3-dipolar cycloadditions, enhancing the selectivity of the products formed .

- Synthesis of Bioactive Molecules : It has been utilized in the synthesis of various biologically active compounds, including antitumor agents and other pharmaceuticals .

Case Studies

- Synthesis of Antitumor Agents :

- A study demonstrated the use of tartaric acid derivatives in synthesizing polyacetylene compounds with potent antitumor activity derived from Panax ginseng and other medicinal plants. The tartaric acid derivative was pivotal in establishing the absolute stereochemistry essential for biological activity .

- Asymmetric Synthesis Applications :

Comparative Analysis of Biological Activity

特性

IUPAC Name |

dimethyl (4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCUQFGXSPZCK-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。